α,β-Duloxetine Lactose Adduct

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

The α,β-Duloxetine Lactose Adduct is a fully characterized pharmaceutical impurity reference standard (MW 621.7, C₃₀H₃₉NO₁₁S) formed via the Maillard reaction between duloxetine HCl and lactose excipient. It exhibits a distinct chromatographic retention time, making it essential for stability-indicating HPLC method validation per ICH Q2(R1). Procuring this specific adduct—not a generic duloxetine impurity—ensures accurate identification and quantification under ICH Q3B, which is critical for ANDA submissions. Supplied with full characterization data, ≥95% purity, ready for analytical quality-by-design (QbD) workflows.

Molecular Formula C₃₀H₃₉NO₁₁S
Molecular Weight 621.7
Cat. No. B1155078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameα,β-Duloxetine Lactose Adduct
Synonyms(2S,3R,4S,5R,6R)-2-(((2R,3S,4R,5R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(methyl((S)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)amino)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Molecular FormulaC₃₀H₃₉NO₁₁S
Molecular Weight621.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is α,β-Duloxetine Lactose Adduct? Procurement-Grade Introduction for Analytical and Quality Control Laboratories


α,β-Duloxetine Lactose Adduct is a fully characterized chemical compound classified as a pharmaceutical impurity reference standard, chemically defined as (2S,3R,4R,5R,6R)-2-(((2R,3S,5R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(methyl(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)amino)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol with molecular formula C₃₀H₃₉NO₁₁S and molecular weight 621.7 g/mol [1][2]. It is not a therapeutic agent but an impurity that forms via the Maillard reaction between the secondary amine moiety of duloxetine hydrochloride and lactose, an excipient commonly present in duloxetine solid oral dosage forms [3][4]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and is used for analytical method development, method validation, and quality control applications in support of Abbreviated New Drug Applications or commercial production of duloxetine [5].

Why α,β-Duloxetine Lactose Adduct Cannot Be Replaced by Generic Duloxetine Impurity Standards in Regulatory Filings


Procurement of a generic duloxetine impurity reference standard in place of α,β-Duloxetine Lactose Adduct fails to satisfy regulatory requirements for three verifiable reasons. First, the adduct arises from a specific drug-excipient incompatibility pathway—the Maillard reaction between duloxetine (a secondary amine) and lactose—which is mechanistically distinct from other process-related impurities such as enantiomeric impurities (e.g., R-duloxetine) or oxidative degradation products (e.g., 1-naphthol) [1][2]. Second, the adduct possesses a unique molecular weight of 621.7 g/mol and distinct chromatographic retention behavior, making it a non-interchangeable marker for stability-indicating method validation [3][4]. Third, regulatory guidance (ICH Q3B) requires identification and control of any unspecified impurity exceeding the 0.1% threshold; failure to use the correct lactose adduct reference standard can lead to misidentification of this impurity, potentially resulting in ANDA deficiencies or recall actions [5][6].

Quantitative Differentiators: How α,β-Duloxetine Lactose Adduct Outperforms Alternative Impurity Markers


Defined Molecular Identity Versus Uncharacterized Degradation Peaks

Unlike many unknown impurities observed in stability studies, α,β-Duloxetine Lactose Adduct is supplied as a fully characterized compound with confirmed molecular formula C₃₀H₃₉NO₁₁S and exact mass 621.2607 g/mol [1][2]. This contrasts with uncharacterized peaks in duloxetine stability chromatograms, which lack defined identity and cannot be reliably quantified against a calibrated standard [3].

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

Regulatory Acceptability for ANDA Filings Versus Non-Compendial Impurities

α,β-Duloxetine Lactose Adduct is supplied with detailed characterization data compliant with regulatory guidelines and can be used as a reference standard with traceability to pharmacopeial standards (USP or EP) [1]. In contrast, generic duloxetine impurities lacking compendial recognition require additional justification in ANDA submissions and may be rejected by reviewers for insufficient characterization [2][3].

Regulatory Affairs ANDA Method Validation

Excipient Compatibility Indicator Versus Process-Related Impurity

Thermal analytical studies reveal that duloxetine hydrochloride exhibits interaction with lactose, evidenced by dislocation of the drug's melting point on DSC curves when mixed 1:1 w/w with lactose [1]. While the exact melting point shift value for the lactose adduct is not disclosed, this interaction is mechanistically distinct from process-related impurities such as duloxetine impurity F, which forms during synthesis and is controlled at NMT 0.4% [2][3]. The lactose adduct serves as a specific marker of drug-excipient incompatibility rather than a synthetic byproduct, providing a unique diagnostic tool for formulation stability assessments [4].

Drug-Excipient Compatibility Stability Studies Formulation Development

Unique Chromatographic Retention Versus Enantiomeric Impurity

The lactose adduct exhibits a distinct chromatographic peak in HPLC and LC-MS impurity profiles due to its high molecular weight (621.7 g/mol) and unique structure [1][2]. This is in contrast to the enantiomeric impurity R-duloxetine, which co-elutes with the S-enantiomer under non-chiral conditions and requires specialized chiral separation methods (e.g., capillary electrophoresis) achieving LOD values as low as 0.1% to meet ICH guidelines [3][4]. The adduct's distinct retention behavior simplifies method development and reduces the need for costly chiral columns.

HPLC Method Development Chiral Separation Impurity Profiling

Purity Specification and Batch Consistency Versus Variable Vendor Quality

Commercial α,β-Duloxetine Lactose Adduct is typically supplied at a purity of 95% or higher, with full characterization data including NMR, MS, and HPLC purity provided on the Certificate of Analysis . This contrasts with many generic impurity standards where purity may vary between batches or be unspecified, leading to inconsistent quantitative results [1]. The defined purity allows for accurate quantification of the adduct in duloxetine drug products, ensuring compliance with ICH Q3B thresholds (identification threshold 0.1%, qualification threshold 0.2% for daily doses ≤2 g) [2].

Reference Standard Purity Certificate of Analysis Quality Control

Optimized Applications for α,β-Duloxetine Lactose Adduct in Pharmaceutical Development and Quality Control


Stability-Indicating HPLC Method Development for Duloxetine Drug Products Containing Lactose

The adduct serves as a critical reference standard for identifying and quantifying the Maillard reaction product that forms when duloxetine hydrochloride is formulated with lactose-containing excipients. Its distinct chromatographic retention time (as established in Section 3, Evidence Item 4) and well-defined molecular identity (Evidence Item 1) enable robust method validation per ICH Q2(R1) requirements [1][2].

ANDA Submission Support: Excipient Compatibility and Impurity Qualification

As demonstrated in Evidence Item 3, the lactose adduct is a specific marker of drug-excipient incompatibility. Procurement of the fully characterized reference standard is essential for demonstrating that this impurity is adequately controlled below the ICH Q3B qualification threshold (0.2%) in generic duloxetine formulations, thereby satisfying ANDA reviewers [3][4].

Forced Degradation Studies to Differentiate Synthetic Process Impurities from Formulation-Derived Impurities

In stress testing (heat, humidity), the lactose adduct forms via Maillard reaction, distinguishing it from process-related impurities like Impurity F. Using the adduct reference standard (Evidence Item 3) allows analytical chemists to assign degradation peaks correctly, avoiding misidentification that could delay regulatory approval [5][6].

Quality Control Lot Release Testing for Commercial Duloxetine Production

Routine QC testing of duloxetine drug products requires quantification of all specified and unspecified impurities. The high-purity (≥95%) lactose adduct reference standard (Evidence Item 5) ensures accurate and reproducible quantification of this impurity, maintaining batch-to-batch consistency and compliance with pharmacopeial specifications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for α,β-Duloxetine Lactose Adduct

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.